N-(3-hydroxy-4-phenylbutan-2-yl)-2-azabicyclo[2.2.1]heptane-2-sulfonamide
Description
N-(3-hydroxy-4-phenylbutan-2-yl)-2-azabicyclo[2.2.1]heptane-2-sulfonamide is a complex organic compound that features a bicyclic structure.
Properties
IUPAC Name |
N-(3-hydroxy-4-phenylbutan-2-yl)-2-azabicyclo[2.2.1]heptane-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-12(16(19)10-13-5-3-2-4-6-13)17-22(20,21)18-11-14-7-8-15(18)9-14/h2-6,12,14-17,19H,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NACAEWHVKACMFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CC1=CC=CC=C1)O)NS(=O)(=O)N2CC3CCC2C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxy-4-phenylbutan-2-yl)-2-azabicyclo[2.2.1]heptane-2-sulfonamide typically involves multiple steps, starting from readily available precursors. One common approach is to use a Diels-Alder reaction to construct the bicyclic core, followed by functional group modifications to introduce the sulfonamide and hydroxy-phenylbutan moieties .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxy-4-phenylbutan-2-yl)-2-azabicyclo[2.2.1]heptane-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the hydroxy group can yield a ketone or carboxylic acid, while reduction of the sulfonamide group can produce an amine .
Scientific Research Applications
N-(3-hydroxy-4-phenylbutan-2-yl)-2-azabicyclo[2.2.1]heptane-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, such as chemokine receptors.
Medicine: Investigated as a potential therapeutic agent for inflammatory diseases and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects by selectively binding to and antagonizing certain chemokine receptors, such as CXCR2. This interaction inhibits the signaling pathways involved in inflammation and cancer metastasis, thereby reducing the progression of these conditions .
Comparison with Similar Compounds
Similar Compounds
N,N′-diarylsquaramide: Another CXCR2 antagonist with a similar bicyclic structure.
7-oxabicyclo[2.2.1]heptane derivatives: Compounds with similar bicyclic cores but different functional groups.
Uniqueness
N-(3-hydroxy-4-phenylbutan-2-yl)-2-azabicyclo[2.2.1]heptane-2-sulfonamide is unique due to its specific combination of functional groups, which confer selective binding properties and stability in biological systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
